Dielectric Constant Superiority Over Yttrium Oxide (Y₂O₃) for High-k Gate Dielectrics
For advanced MOS device fabrication requiring high capacitance density, La₂O₃ offers a markedly higher dielectric constant (κ) compared to the widely used Y₂O₃ alternative. In a class-level comparative assessment of rare earth oxide thin films, the dielectric constant of La₂O₃ is reported as ~27, representing a 1.8-fold increase over the ~15 κ-value measured for Y₂O₃ under comparable deposition conditions [1].
| Evidence Dimension | Dielectric constant (κ) |
|---|---|
| Target Compound Data | ~27 |
| Comparator Or Baseline | Yttrium oxide (Y₂O₃): ~15 |
| Quantified Difference | ~12 units higher (1.8×) |
| Conditions | Thin-film deposition (sputtering/evaporation targets) |
Why This Matters
This quantifiable difference directly translates to improved gate capacitance and reduced equivalent oxide thickness (EOT) in semiconductor devices, justifying La₂O₃ procurement over Y₂O₃ for high-κ dielectric applications.
- [1] Liuyang Xinkang Rare Earth Materials. Yttrium, Cerium, and Lanthanum Targets: Comparative Properties & Uses. 2025. View Source
